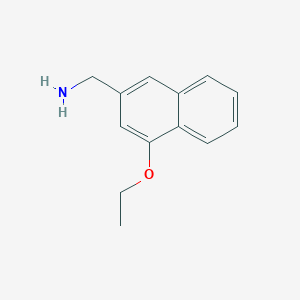
2-(Chlorodimethylsilyl)ethyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chlorodimethylsilyl)ethyl butyrate is an organosilicon compound with the molecular formula C8H17ClO2Si. It is a derivative of butyric acid and contains a chlorodimethylsilyl group attached to the ethyl chain. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorodimethylsilyl)ethyl butyrate typically involves the reaction of butyric acid with chlorodimethylsilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the process. The reaction conditions include:
Temperature: Typically around 25-30°C
Catalyst: Often a Lewis acid such as aluminum chloride
Solvent: Anhydrous solvents like toluene or dichloromethane
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves:
Large-scale reactors: To handle bulk quantities
Continuous flow systems: For efficient production
Purification steps: Including distillation and recrystallization to ensure high purity
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chlorodimethylsilyl)ethyl butyrate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: Reacts with water to form butyric acid and chlorodimethylsilane.
Oxidation and Reduction: Can be oxidized to form corresponding silanols or reduced to form silanes.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Water or aqueous acids.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Produces various substituted silyl ethers.
Hydrolysis: Produces butyric acid and chlorodimethylsilane.
Oxidation: Produces silanols.
Reduction: Produces silanes.
Wissenschaftliche Forschungsanwendungen
2-(Chlorodimethylsilyl)ethyl butyrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols and amines.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Chlorodimethylsilyl)ethyl butyrate involves its reactivity with nucleophiles and electrophiles. The chlorodimethylsilyl group can undergo nucleophilic substitution, making it a versatile intermediate in various chemical reactions. The molecular targets include hydroxyl and amino groups in organic molecules, facilitating their protection or modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(chlorodimethylsilyl)ethane: Another organosilicon compound with similar reactivity.
Chloromethyl 2-ethylbutyrate: A related ester with different functional groups.
Uniqueness
2-(Chlorodimethylsilyl)ethyl butyrate is unique due to its specific combination of a butyrate ester and a chlorodimethylsilyl group, which imparts distinct reactivity and applications in synthesis and research.
Eigenschaften
Molekularformel |
C8H17ClO2Si |
|---|---|
Molekulargewicht |
208.76 g/mol |
IUPAC-Name |
2-[chloro(dimethyl)silyl]ethyl butanoate |
InChI |
InChI=1S/C8H17ClO2Si/c1-4-5-8(10)11-6-7-12(2,3)9/h4-7H2,1-3H3 |
InChI-Schlüssel |
LYNNNLAEFZVVJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCC[Si](C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


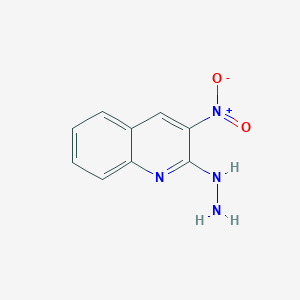

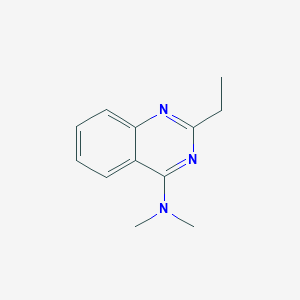
![5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11897107.png)
![8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one](/img/structure/B11897109.png)


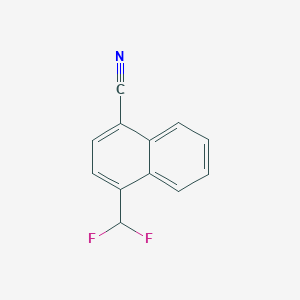

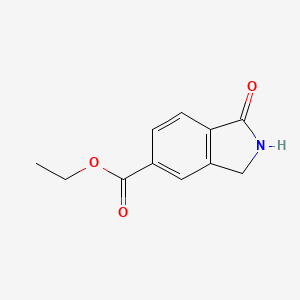
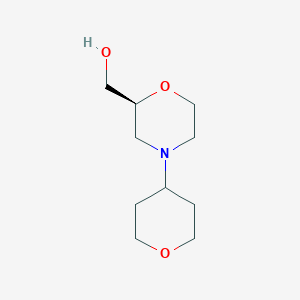
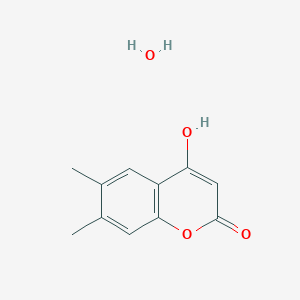
![1-Ethyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897168.png)
